6-Ethyl-1-methylindole

Description

Structural Characterization of 6-Ethyl-1-methylindole

Molecular Architecture and Crystallographic Analysis

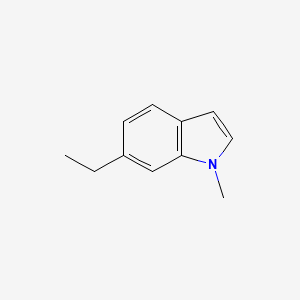

The molecular structure of 6-ethyl-1-methylindole consists of a bicyclic indole core with a methyl group attached to the nitrogen atom (position 1) and an ethyl group at the sixth carbon (position 6) (Fig. 1). The IUPAC name, 6-ethyl-1-methylindole, reflects this substitution pattern. The SMILES notation (CCC₁=CC₂=C(C=C₁)C=CN₂C) further clarifies the connectivity of atoms.

Although no direct crystallographic data for 6-ethyl-1-methylindole is available, related indole derivatives, such as ethyl 1H-indole-2-carboxylate, exhibit hydrogen-bonded dimers in their crystal structures. These dimers form via N–H⋯O interactions, creating R₂²(10) ring motifs. By analogy, 6-ethyl-1-methylindole may adopt a similar herringbone packing arrangement, with van der Waals interactions between alkyl chains influencing crystal stability.

Table 1: Key Structural Properties of 6-Ethyl-1-methylindole

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₃N | |

| Molecular weight | 159.23 g/mol | |

| CAS registry number | 202584-27-8 | |

| SMILES | CCC₁=CC₂=C(C=C₁)C=CN₂C | |

| Boiling point | Not reported | – |

| Melting point | Not reported | – |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Patterns

The ¹H NMR spectrum of 6-ethyl-1-methylindole is expected to show distinct signals for the aromatic protons, ethyl group, and methyl substituent (Fig. 2):

- Aromatic protons : Resonances in the δ 6.5–7.5 ppm range, split into multiplets due to coupling.

- Ethyl group : A triplet (δ ~1.2 ppm) for the terminal CH₃ and a quartet (δ ~2.5 ppm) for the CH₂ group.

- N-methyl group : A singlet at δ ~3.7 ppm.

¹³C NMR would reveal signals for the quaternary carbons (δ 120–140 ppm), methylene carbons (δ ~20–30 ppm), and N-methyl carbon (δ ~35 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (positions 4,5,7) | 6.8–7.3 | Multiplet |

| Ethyl CH₂ | 2.5 | Quartet |

| Ethyl CH₃ | 1.2 | Triplet |

| N-CH₃ | 3.7 | Singlet |

Infrared (IR) Vibrational Signature Analysis

The IR spectrum of 6-ethyl-1-methylindole would lack the N–H stretch (~3400 cm⁻¹) due to N-methylation, unlike unsubstituted indoles. Key peaks include:

- C–H stretches for aromatic (3050–3100 cm⁻¹) and alkyl groups (2850–2950 cm⁻¹).

- C=C/C=N ring vibrations (1450–1600 cm⁻¹).

- C–N stretch (~1200 cm⁻¹).

Mass Spectrometric Fragmentation Pathways

In electron ionization (EI) MS, the molecular ion ([M]⁺) at m/z 159 is expected. Fragmentation patterns may include:

Comparative Structural Analysis with Substituted Indole Derivatives

Substituents significantly alter the properties of indole derivatives:

Table 3: Comparison with Related Indoles

The ethyl group in 6-ethyl-1-methylindole increases steric bulk compared to 1-methylindole, potentially reducing solubility in polar solvents. In contrast, the electron-withdrawing fluorine in 6-fluoro-1-methylindole alters electronic properties, affecting reactivity.

Properties

CAS No. |

202584-27-8 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

6-ethyl-1-methylindole |

InChI |

InChI=1S/C11H13N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h4-8H,3H2,1-2H3 |

InChI Key |

SXWYFDLLTSUSDI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN2C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent research indicates that indole derivatives, including 6-ethyl-1-methylindole, exhibit antimicrobial properties. A study evaluated various indole derivatives against pathogenic bacteria, demonstrating mild to moderate activity against several strains . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of compounds related to 6-ethyl-1-methylindole. A derivative was tested for its ability to inhibit inflammatory cytokines such as IL-6 and IL-8. Results showed significant inhibition of these cytokines, indicating that such compounds could be developed for treating inflammatory diseases . The structure-activity relationship studies highlighted that modifications in the indole structure can enhance anti-inflammatory efficacy.

Material Science

Synthesis of Functional Materials

Indoles are known for their role in synthesizing various functional materials. The structural characteristics of 6-ethyl-1-methylindole make it a suitable precursor for creating novel polymers and nanomaterials. For example, the compound can be utilized in the synthesis of conductive polymers due to its electronic properties .

Agricultural Chemistry

Pesticide Development

Research has shown that indole derivatives can be effective in pest control. The application of 6-ethyl-1-methylindole in developing new pesticides could leverage its biological activity against pests while minimizing environmental impact. Studies have suggested that incorporating indole structures into pesticide formulations can enhance their effectiveness and specificity .

Data Summary

Case Studies

- Antimicrobial Study : A group investigated the antimicrobial properties of various indole derivatives, including 6-ethyl-1-methylindole. They found that certain modifications could enhance activity against specific bacterial strains, opening pathways for new antibiotic development.

- Anti-inflammatory Research : Another study focused on a derivative of 6-ethyl-1-methylindole and its effect on inflammatory cytokines in vitro. The results indicated significant potential for treating conditions characterized by chronic inflammation, such as arthritis.

- Pesticide Development : Research into the agricultural applications of indoles led to the formulation of a new pesticide based on 6-ethyl-1-methylindole. Field tests showed promising results in controlling pest populations while maintaining safety for non-target species.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Ethyl-1-methylindole with key analogs:

Substituent Effects on Properties

- Carboxylic acid derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) exhibit higher polarity due to the acetic acid group, improving water solubility .

Reactivity :

- Hazards: 1-Ethyl-1H-indole requires specific first-aid measures for inhalation or skin contact, suggesting moderate toxicity .

Key Research Findings

- Crystal Packing and Interactions : Substituted indoles like 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile exhibit weak C–H⋯H⋯C interactions, which may influence their solid-state stability. Similar interactions could occur in 6-Ethyl-1-methylindole .

Preparation Methods

Mechanism and Substrate Selection

The Fischer indole synthesis remains a cornerstone for constructing the indole ring system. This acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes offers precise control over substituent placement. For 6-ethyl-1-methylindole, the reaction begins with the condensation of phenylhydrazine and 3-pentanone () to form the corresponding phenylhydrazone. Cyclization under acidic conditions (e.g., methanesulfonic acid or ) induces rearrangement, yielding the indole core with an ethyl group at the 6-position.

The methyl group at the 1-position is introduced post-cyclization. Subsequent N-methylation employs methylating agents such as methyl iodide () in the presence of a base (e.g., ) or via greener alternatives like dimethyl carbonate (DMC).

Optimization and Challenges

Key parameters influencing yield and regioselectivity include:

-

Acid Catalyst : Methanesulfonic acid () at 80–100°C achieves cyclization in 6–12 hours with yields exceeding 70%.

-

Solvent System : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

-

Purification : Column chromatography using hexane/ethyl acetate (4:1) isolates the product with >95% purity.

Green Methylation Using Dimethyl Carbonate (DMC)

Catalytic N-Methylation

Recent advances emphasize sustainable chemistry, replacing toxic methyl halides with DMC. In this approach, 6-ethylindole undergoes methylation at the 1-position using DMC in the presence of a base or ionic liquid catalyst.

Base-Catalyzed Method

A patent by details the reaction of 6-ethylindole with DMC and at ambient pressure:

Conditions:

Ionic Liquid-Catalyzed Method

Chinese Patent CN101157650B employs ionic liquids (e.g., [Bmim]OH) as catalysts, enhancing reaction efficiency:

Advantages Over Traditional Methods

-

Safety : DMC is non-toxic and biodegradable.

-

Atom Economy : Byproducts (, methanol) are benign.

-

Scalability : Ambient pressure conditions facilitate industrial adoption.

Sequential Alkylation-Functionalization Strategies

Ethylation Followed by Methylation

An alternative route involves synthesizing 1-methylindole first, followed by ethyl group introduction. However, direct C-6 ethylation is challenging due to the indole’s electronic structure. Directed ortho-metalation (DoM) using a directing group (e.g., -SiMe) enables regioselective ethylation:

Limitations :

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers modularity. Suzuki-Miyaura coupling at the 6-position with ethylboronic acids is theoretically feasible but underdeveloped for this substrate.

Comparative Analysis of Methods

| Method | Yield | Conditions | Cost | Environmental Impact |

|---|---|---|---|---|

| Fischer Synthesis + DMC | 78% | Acidic, 80°C | Moderate | Low (green methylation) |

| Ionic Liquid-DMC | 89% | 80°C, ambient pressure | High | Very Low |

| Sequential Alkylation | 65% | Cryogenic, multi-step | High | Moderate |

Q & A

Q. How can researchers ensure ethical compliance when studying 6-Ethyl-1-methylindole’s environmental impact?

- Methodological Answer :

- Toxicity Screening : Follow OECD guidelines for acute toxicity testing in model organisms (e.g., Daphnia magna).

- Waste Management : Neutralize alkylating agents before disposal (e.g., quench AlCl₃ with ethanol).

- Regulatory Alignment : Adhere to REACH or TSCA regulations for chemical safety reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.